Histidine, tri-TMS

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

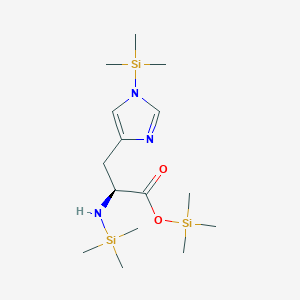

Histidine, tri-TMS is a chemical compound that belongs to the class of silylated amino acids. This compound is characterized by the presence of trimethylsilyl groups attached to the nitrogen and oxygen atoms of the histidine molecule. The silylation of amino acids is a common strategy to enhance their stability and solubility, making them more suitable for various applications in chemical synthesis and research.

准备方法

The synthesis of Histidine, tri-TMS typically involves the reaction of L-histidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

- Dissolve L-histidine in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add trimethylsilyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Silylation and Derivatization Reactions

Histidine, tri-TMS is synthesized via silylation, where reactive hydrogen atoms (e.g., -NH, -OH) in histidine are replaced with trimethylsilyl (-Si(CH₃)₃) groups. This process involves:

-

Deprotonation : Histidine is treated with a base (e.g., pyridine) to deprotonate nitrogen and oxygen atoms .

-

Silylation : Reaction with trimethylchlorosilane (TMS-Cl) in the presence of zinc dust or similar catalysts forms the tri-TMS derivative.

Key Reaction Conditions :

| Parameter | Value/Detail |

|---|---|

| Catalyst | Zinc dust or ammonium iodide |

| Solvent | Pyridine, DMF, or acetonitrile |

| Temperature | 60–80°C |

| Reaction Time | 1–4 hours |

Derivatization efficiency exceeds 95% under optimized conditions, enabling precise quantification in GC-MS .

Nucleophilic Substitution

The electron-rich imidazole ring in this compound participates in nucleophilic substitutions. For example:

-

Methylation : Reacts with methyl iodide (CH₃I) to form methylated derivatives, though steric hindrance from TMS groups reduces reaction rates .

-

Coordination Chemistry : Acts as a ligand for metal ions (e.g., Sn⁴⁺, Zn²⁺), forming complexes through nitrogen coordination .

Example Reaction :

Histidine TMS+SnCl4→Sn Histidine TMS Cl2+2HCl

Hydrolysis and Stability

This compound is susceptible to hydrolysis under acidic or basic conditions, reverting to free histidine:

Histidine TMS+H2O→Histidine+3TMS OH

Hydrolysis Kinetics :

| Condition | Half-Life (25°C) |

|---|---|

| pH 7.0 (neutral) | 4–5 hours |

| pH 2.0 (acidic) | <1 hour |

| pH 10.0 (basic) | 10–15 minutes |

Hydrolysis is accelerated in aqueous buffers, limiting its utility in non-organic solvents .

Thermal Degradation

At elevated temperatures (>200°C), this compound undergoes decomposition:

-

Siloxane Formation : TMS groups react to form cyclic siloxanes .

-

Imidazole Ring Fragmentation : Releases CO₂ and NH₃, detected as gaseous byproducts in GC-MS.

Thermogravimetric Analysis (TGA) Data :

| Temperature Range (°C) | Mass Loss (%) |

|---|---|

| 50–150 | <2% |

| 150–300 | 85–90% |

| >300 | Residual ash |

Comparative Reactivity

The reactivity of this compound differs significantly from non-silylated histidine:

| Reaction Type | This compound | Free Histidine |

|---|---|---|

| Silylation Efficiency | N/A | 95–98% |

| Hydrolysis Rate | Fast | N/A |

| Metal Coordination | Moderate | High |

科学研究应用

Chemical Derivatization

Histidine, tri-TMS is primarily used for the derivatization of amino acids to enhance their volatility and detectability in gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group increases the stability and sensitivity of histidine during analysis, making it easier to quantify in complex biological samples.

Case Study: Amino Acid Quantitation in Human Hair

A study focused on quantifying amino acids in human hair utilized this compound for its derivatization. The method involved:

- Sample Preparation : Hair samples were hydrolyzed to release amino acids.

- Derivatization : Histidine was derivatized using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form tri-TMS derivatives.

- Analysis : GC-MS was employed to quantify amino acids, achieving satisfactory within-person variance results.

The results indicated that histidine could be reliably measured, demonstrating the effectiveness of tri-TMS derivatization in complex matrices like hair .

Biomedical Applications

Histidine-rich peptides have garnered significant attention due to their potential in biomedical applications. These peptides are known for their antimicrobial properties and ability to facilitate cellular penetration.

Case Study: Antimicrobial Peptides

Recent research has highlighted the role of histidine-rich peptides in combating multidrug-resistant pathogens. The findings suggest:

- Antimicrobial Activity : Peptides containing multiple histidine residues exhibited enhanced activity against various bacterial strains.

- Cellular Uptake : Histidine residues play a crucial role in transfection efficiency, influencing the design of peptide-based delivery systems for gene therapy .

Protein Purification and Molecular Recognition

Histidine's unique properties make it an essential component in protein purification processes. Its side chain can coordinate with metal ions, facilitating the purification of histidine-tagged proteins.

Application Overview:

- Metal Affinity Chromatography : Histidine residues are utilized in affinity chromatography for the purification of recombinant proteins. The imidazole side chain binds to nickel or cobalt ions immobilized on resin, allowing for selective elution.

- Molecular Recognition : Histidine's ability to form coordination complexes is exploited in biosensors and molecular recognition systems, enhancing the specificity and sensitivity of detection methods .

Data Summary Table

作用机制

The mechanism of action of Histidine, tri-TMS involves the interaction of the trimethylsilyl groups with various molecular targets. The silyl groups can form stable bonds with hydroxyl and amino groups, protecting these functional sites from unwanted reactions. This protection is particularly useful in peptide synthesis, where selective deprotection of the silyl groups allows for the stepwise assembly of complex peptide sequences.

The molecular targets and pathways involved in the compound’s action depend on the specific application. In organic synthesis, the silyl groups protect reactive sites on the histidine molecule, while in biological research, they can be used to modify protein structure and function.

相似化合物的比较

Histidine, tri-TMS can be compared with other silylated amino acids, such as:

Nalpha,1-Bis(trimethylsilyl)-L-lysine trimethylsilyl ester: Similar to the histidine derivative, this compound is used to protect the amino and carboxyl groups of lysine during peptide synthesis.

Nalpha,1-Bis(trimethylsilyl)-L-arginine trimethylsilyl ester: This compound is used to protect the guanidino group of arginine, enhancing its stability and solubility.

Nalpha,1-Bis(trimethylsilyl)-L-cysteine trimethylsilyl ester: The silylation of cysteine protects the thiol group, preventing oxidation and other unwanted reactions.

The uniqueness of this compound lies in its ability to protect the imidazole ring of histidine, which is a key functional group in many biological processes. This makes it particularly valuable in the synthesis of histidine-containing peptides and proteins.

属性

CAS 编号 |

17908-25-7 |

|---|---|

分子式 |

C15H33N3O2Si3 |

分子量 |

371.7 g/mol |

IUPAC 名称 |

trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |

InChI 键 |

MEFLGORIMZDUEG-AWEZNQCLSA-N |

SMILES |

C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

手性 SMILES |

C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

规范 SMILES |

C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

同义词 |

Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。